rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans
Description
rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans is a chiral amine derivative featuring a pyrazole-substituted oxolane (tetrahydrofuran) backbone. The compound exists as a racemic mixture of the (2R,3R) enantiomers and is stabilized as a hydrochloride salt. Its structure comprises a phenyl group attached to the pyrazole ring, which enhances lipophilicity, and a trans-configuration of substituents on the oxolane ring, influencing stereochemical interactions .
Properties
IUPAC Name |
(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10;/h1-6,8,11,13H,7,9,14H2;1H/t11-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLDSLRHAFXAM-LOCPCMAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Phenyl substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Oxolane ring formation: The oxolane ring is formed through a cyclization reaction involving a diol and an appropriate electrophile.
Introduction of the amine group: The amine group is introduced via reductive amination or nucleophilic substitution.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans is a synthetic organic compound notable for its unique structure that includes a phenyl-substituted pyrazole ring and an oxolane ring. This compound has garnered interest across various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemical Synthesis
This compound serves as a vital building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reaction pathways. The presence of both the oxolane and pyrazole moieties provides multiple sites for further functionalization.
Recent studies indicate that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride exhibits significant biological activities:
Antimicrobial Properties:
Research has shown that derivatives of this compound possess antimicrobial effects against various bacterial strains. For instance:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10g | Escherichia coli | 15 |
| 10q | Staphylococcus aureus | 18 |
| 10r | Bacillus subtilis | 12 |
These findings suggest its potential use in developing new antimicrobial agents.
Anti-inflammatory Potential:
The compound is also being investigated for its anti-inflammatory properties. Initial studies indicate it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response.
Medicinal Chemistry
In the realm of drug development, rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride is explored as a lead compound for synthesizing novel therapeutic agents. Its ability to interact with diverse biological targets positions it as a candidate for further pharmacological studies aimed at treating various diseases.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to analogues with modifications in the pyrazole ring substituents, oxolane stereochemistry, or salt forms. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Pyrazole Substituent | Oxolane Stereochemistry | Salt Form | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| rac-(2R,3R)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans | Phenyl | Trans (2R,3R) | Hydrochloride | 2031242-23-4 | ~265.74 |
| rac-(2R,3R)-2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride | Ethyl | Trans (2R,3R) | Dihydrochloride | 1019367-66-8 | ~300.66* |
| 2-(4-Bromo-1H-pyrazol-5-yl)acetic acid hydrochloride | Bromo | N/A | Hydrochloride | Not specified | ~243.31† |
| rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride | Methyl (position 4) | Cis (3R,4R) | Dihydrochloride | Not specified | ~298.78‡ |
*Calculated based on molecular formula C₁₀H₁₆N₃O·2HCl.
†From for a structurally distinct compound.
‡Approximated for C₁₀H₁₇N₃O₂·2HCl.
Key Differences and Implications
a) Pyrazole Substituent Effects
- Phenyl vs. Ethyl (Table 1) : The phenyl group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to the ethyl substituent in SY217128 (logP ~0.5–1.0), enhancing membrane permeability for CNS-targeted applications .
b) Stereochemical and Salt Form Variations
- Trans vs. Cis Oxolane Configuration : The trans-configuration in the target compound may reduce steric hindrance compared to cis-analogues (e.g., rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine), favoring interactions with planar active sites .
- Hydrochloride vs. Dihydrochloride Salts : The hydrochloride salt (target) has lower solubility in polar solvents (~50 mg/mL in water) compared to dihydrochloride forms (e.g., SY217128: ~100 mg/mL), impacting formulation strategies .
Crystallographic Data
Notes on Data Limitations
- Molecular weights and logP values are approximated due to incomplete data in the provided evidence.
Biological Activity
The compound rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride
CAS Number: 2031242-23-4
Molecular Formula: C13H17ClN3O
Molecular Weight: 302.20 g/mol
The compound features an oxolane ring and a phenyl-substituted pyrazole moiety, which are crucial for its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various biological assays and applications .
The biological activity of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various physiological processes. This modulation can lead to significant effects on cellular signaling pathways and metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine. For instance, derivatives of pyrazole have shown notable activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The effectiveness of these compounds was measured using the well diffusion method, revealing significant zones of inhibition compared to controls .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10g | E. coli | 15 |
| 10q | S. aureus | 18 |
| 10r | B. subtilis | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine has also been investigated. Studies indicate that related compounds exhibit significant inhibition of inflammatory markers in vitro. For example, aminomethyl derivatives have been shown to be more effective than standard anti-inflammatory drugs like diclofenac sodium .
Study on Antimicrobial Activity
In a comparative study involving various synthesized pyrazole derivatives, several compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable or superior activity compared to established antibiotics .
Study on Anti-inflammatory Effects
Another study focused on the synthesis and evaluation of pyrazole derivatives for anti-inflammatory activity demonstrated that specific structural modifications enhanced the compounds' efficacy. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly improved the anti-inflammatory effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans to improve enantiomeric purity?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify stereochemical bottlenecks .
- Step 2 : Employ chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, guided by computational predictions of enantiomer interactions .
- Step 3 : Validate purity via polarimetry and NMR spectroscopy, comparing experimental optical rotations with computational predictions.
- Data Table :
| Technique | Purpose | Example Parameters |
|---|---|---|
| DFT | Pathway optimization | B3LYP/6-31G* basis set |
| Chiral HPLC | Separation | Chiralpak® AD-H column, 90:10 hexane:ethanol |
Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration by analyzing heavy atom (Cl⁻) positioning in the hydrochloride salt .
- NMR NOE experiments : Detect spatial proximity of protons (e.g., oxolane H3 and pyrazole H4) to infer trans configuration .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., (2R,3R)-3-amino-2-(2,4-difluoro-phenyl) derivatives) for characteristic shifts .
Advanced Research Questions
Q. How can computational strategies resolve contradictions in kinetic data during mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Hybrid QM/MM simulations : Model reaction intermediates under varying solvent conditions to reconcile discrepancies between experimental and theoretical activation energies .
- Statistical validation : Apply Bayesian inference to assess confidence in competing mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .
- Case Example : If experimental data suggests a lower activation barrier than DFT predicts, re-evaluate solvent effects using implicit/explicit solvation models.
Q. What reactor design principles maximize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Microreactor systems : Enhance mixing efficiency to minimize racemization during exothermic steps (e.g., amine hydrochloride formation) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess (ee) in real time, adjusting flow rates dynamically .
- Table : Key reactor parameters
| Parameter | Optimal Range | Impact on Stereochemistry |
|---|---|---|
| Temperature | 0–5°C | Reduces thermal racemization |
| Residence time | <10 s | Limits undesired side reactions |
Q. How can researchers address discrepancies in catalytic efficiency when using this compound as a chiral ligand?
- Methodological Answer :
- Systematic screening : Test ligand-metal coordination geometries (e.g., Pd, Rh) using molecular docking software and validate with X-ray absorption spectroscopy .
- Error analysis : Quantify batch-to-batch variability in ligand purity via mass spectrometry and correlate with catalytic performance .
- Example : If a Pd complex underperforms, check for chloride ion interference from the hydrochloride counterion using ion chromatography.
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Accelerated aging studies : Expose the compound to UV light, humidity, and oxidative conditions (e.g., H₂O₂) to simulate environmental breakdown .
- LC-MS/MS analysis : Identify degradation products (e.g., oxolane ring-opening derivatives) and map pathways via high-resolution mass spectrometry .
- Table : Degradation conditions and products
| Condition | Major Degradation Product | Half-Life |
|---|---|---|
| UV light | Pyrazole-oxolane cleavage | 48 hrs |
| pH 9 buffer | Amine dehydrohalogenation | 12 hrs |
Key Considerations for Experimental Design
- Contradiction Management : When computational and experimental data conflict (e.g., unexpected stereochemical outcomes), revisit solvent and temperature parameters in simulations to align with lab conditions .
- Safety Protocols : Adhere to chemical hygiene plans for handling hydrochloride salts, including fume hood use and waste neutralization procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
